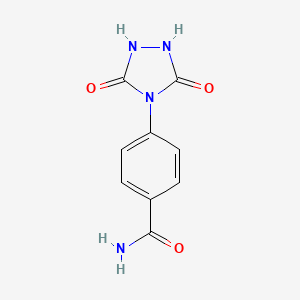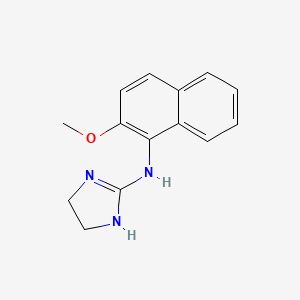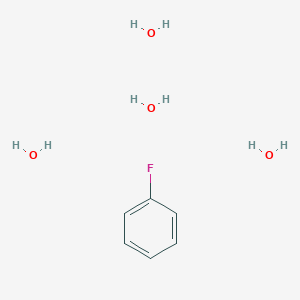![molecular formula C7H8N2O B12568595 7H-Oxazolo[3,2-A]pyridin-7-amine CAS No. 201532-36-7](/img/structure/B12568595.png)
7H-Oxazolo[3,2-A]pyridin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Oxazolo[3,2-A]pyridin-7-amine: is a heterocyclic compound with the molecular formula C7H8N2O It is characterized by a fused ring structure consisting of an oxazole ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Oxazolo[3,2-A]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of boronic acids with halogenated precursors in the presence of a palladium catalyst. For instance, using 1.2 equivalents of boronic acid, 10 mol% of PdCl2(PPh3)2, and 2 equivalents of Na2CO3 in a 1,4-dioxane/water mixture at 80°C for 1 hour can yield the desired product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
7H-Oxazolo[3,2-A]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo[3,2-A]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the oxazole or pyridine rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of this compound are being investigated for their pharmacological activities, including their potential as therapeutic agents for various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7H-Oxazolo[3,2-A]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Pyridine: A six-membered ring containing one nitrogen atom.
Thiazole: A five-membered ring containing one sulfur and one nitrogen atom.
Uniqueness
7H-Oxazolo[3,2-A]pyridin-7-amine is unique due to its fused ring structure, which combines the properties of both oxazole and pyridine. This fusion enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
201532-36-7 |
|---|---|
Molekularformel |
C7H8N2O |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
7H-[1,3]oxazolo[3,2-a]pyridin-7-amine |
InChI |
InChI=1S/C7H8N2O/c8-6-1-2-9-3-4-10-7(9)5-6/h1-6H,8H2 |
InChI-Schlüssel |
JEWMRZCQQXBWEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=COC2=CC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine](/img/structure/B12568542.png)
![6-[(2-Hexyldecyl)oxy]-7H-purine](/img/structure/B12568550.png)
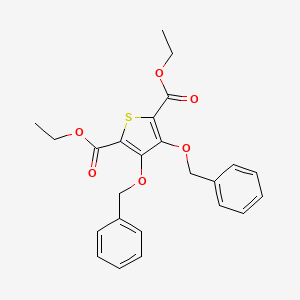
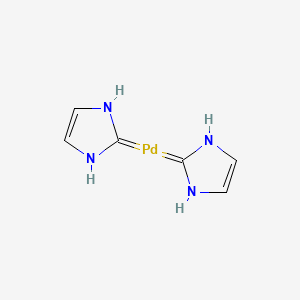

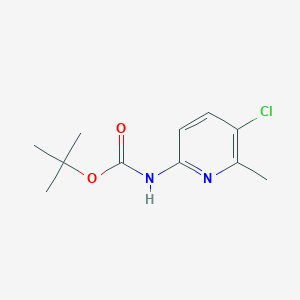
![2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol](/img/structure/B12568577.png)
